N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H21N5O4S2 and its molecular weight is 423.51. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research on pyrazole-based sulfonamide derivatives, including compounds with structural similarities to the specified chemical, has demonstrated significant antimicrobial and antioxidant activities. The synthesis of new sulfonamides from Ampyrone with different benzene sulfonyl chlorides yielded compounds that exhibited notable in vitro antimicrobial activities against selected bacterial and fungal strains, as well as free radical scavenging activity measured by the DPPH method. Among these compounds, certain derivatives showed pronounced antimicrobial and antioxidant properties (Badgujar, More, & Meshram, 2018).
Cytotoxicity and Enzyme Inhibitory Activities
A series of polymethoxylated-pyrazoline benzene sulfonamides were synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines, as well as inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II). While the tumor selectivity of these compounds was less than reference compounds such as 5-Fluorouracil and Melphalan, trimethoxy derivatives displayed more selectivity than dimethoxy derivatives, highlighting their potential as leads for further investigation. These compounds also exhibited superior carbonic anhydrase inhibitory activity compared to the reference compound acetazolamide, with inhibition constants in the nanomolar range (Kucukoglu et al., 2016).
Synthesis and Bioactivities of Pyrazoline Benzensulfonamides
The synthesis of 4-(3-substitutedphenyl-5-polymethoxyphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides involved integrating pyrazoline and sulfonamide pharmacophores in a single molecule, aiming to design new compounds with potent activity for several bioactivities. These compounds exhibited significant inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, with low cytotoxicity and tumor selectivity, making them good candidates for novel inhibitors (Ozmen Ozgun et al., 2019).
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S2/c1-11-17(12(2)22(21-11)13-7-8-27(23,24)10-13)28(25,26)18-9-16-19-14-5-3-4-6-15(14)20-16/h3-6,13,18H,7-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXPCXCPTQBQAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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